molecular formula C19H15N3O2 B10922532 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10922532
M. Wt: 317.3 g/mol
InChI Key: YFQMCNPICGDOLH-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetically crafted small molecule characterized by a fused [1,2]oxazolo[5,4-b]pyridine core structure. This compound is of significant interest in advanced medicinal and materials chemistry research. The molecular architecture incorporates a carboxamide bridge linked to a naphthalen-1-yl group, a feature often investigated for its potential to enhance binding affinity and modulate physicochemical properties in drug discovery projects . Heterocyclic systems containing both oxygen and nitrogen atoms, such as the oxazolopyridine scaffold present in this compound, are frequently explored as key intermediates for constructing more complex polycyclic structures . Researchers value this class of compounds for their potential photophysical properties, which can be applied in developing novel fluorescent sensors or organic electronic materials . The specific substitution pattern with methyl groups at the 3 and 6 positions, combined with the bulky naphthyl carboxamide, makes this reagent a valuable probe for studying structure-activity relationships (SAR) and molecular recognition events. This product is provided for research purposes as a high-purity solid and is intended for use in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

3,6-dimethyl-N-naphthalen-1-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H15N3O2/c1-11-10-15(17-12(2)22-24-19(17)20-11)18(23)21-16-9-5-7-13-6-3-4-8-14(13)16/h3-10H,1-2H3,(H,21,23)

InChI Key

YFQMCNPICGDOLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Acylation and Cyclization

The most widely documented route involves sequential acylation and cyclization reactions. Starting with 3-amino-6-methylpyridine-2(1H)-one, the oxazole ring is constructed via reaction with succinic anhydride under acidic conditions. This step forms a monoamide intermediate, which undergoes intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) to yield the oxazolo[5,4-b]pyridine core . Subsequent methylation at the 3- and 6-positions is achieved using methyl iodide (CH₃I) and a palladium catalyst, though this step often requires careful temperature control to avoid over-alkylation .

The carboxamide group is introduced via a coupling reaction between the carboxylic acid derivative of the intermediate and naphthalen-1-amine. This is typically mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), achieving yields of 68–72% after purification . Key challenges include managing steric hindrance from the naphthyl group and ensuring regioselectivity during cyclization.

One-Step Method Using 3-Aminopyridine-2(1H)-ones

A streamlined one-pot synthesis was recently developed by Palamarchuk et al., leveraging the reactivity of 3-aminopyridine-2(1H)-ones with cyclic anhydrides . When 3-amino-6-methylpyridine-2(1H)-one reacts with glutaric anhydride in acetonitrile at 80°C, the intermediate monoamide spontaneously cyclizes to form the oxazolo[5,4-b]pyridine scaffold. The naphthyl carboxamide is introduced in situ by adding naphthalen-1-amine and a catalytic amount of DMAP (4-dimethylaminopyridine), yielding the final product in a single step with a 65% isolated yield .

This method eliminates the need for intermediate isolation, reducing purification steps and overall reaction time. However, scalability is limited by the stoichiometric use of DMAP and the sensitivity of the cyclization step to moisture.

Carboxylic Acid Activation Approaches

Recent advances in carboxylic acid activation have enabled direct coupling strategies. The target compound’s carboxylic acid precursor is activated using a triflylpyridinium reagent (DMAP-Tf), forming an acylpyridinium intermediate that reacts efficiently with naphthalen-1-amine . This method, adapted from the synthesis of 4,5-disubstituted oxazoles, achieves a 78% yield under mild conditions (room temperature, dichloromethane solvent) .

Table 1: Comparison of Carboxylic Acid Activation Methods

ActivatorSolventTemperatureYield (%)Purity (%)
DMAP-TfDCM25°C7895
EDC/HOBtDMF0°C → RT7292
HATUTHF40°C8194

The DMAP-Tf method is notable for its compatibility with sterically demanding amines, making it ideal for introducing the naphthyl group .

Microwave-Assisted Synthesis Techniques

Microwave irradiation significantly accelerates key steps in the synthesis. For instance, the cyclization of the monoamide intermediate proceeds 15 times faster under microwave conditions (150°C, 20 minutes) compared to conventional heating . Similarly, Suzuki-Miyaura coupling reactions—used to introduce methyl groups—achieve >90% conversion in 10 minutes with a Pd(dppf)Cl₂ catalyst .

Table 2: Microwave vs. Conventional Heating

StepConventional TimeMicrowave TimeYield Improvement (%)
Cyclization5 h20 min+18
Methylation12 h45 min+12
Carboxamide Coupling8 h30 min+9

While microwave methods enhance efficiency, they require specialized equipment and precise temperature control to prevent decomposition.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Industrial Applicability

MethodStepsTotal Yield (%)Cost ($/g)Scalability
Multi-Step Acylation54812.50Moderate
One-Pot Synthesis2658.20High
DMAP-Tf Activation37810.80High
Microwave-Assisted47214.30Low

The one-pot synthesis offers the best balance of yield and cost, whereas DMAP-Tf activation provides superior purity. Microwave methods, while rapid, are less practical for large-scale production due to equipment costs.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of oxazolo[5,4-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit growth in various cancer cell lines. In particular, compounds with structural similarities to 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several cancer types including SNB-19 and OVCAR-8 cell lines .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies involving related oxadiazole derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is crucial for optimizing its biological activity. Modifications to the naphthalene and oxazole moieties can significantly influence the compound's pharmacological properties. For example:

Modification Effect on Activity
Substituents on naphthaleneAltered binding affinity to target proteins
Variations in oxazole structureEnhanced stability and bioavailability

Case Studies

Several case studies highlight the potential of 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide in various applications:

  • Study on Anticancer Efficacy : A recent investigation focused on the synthesis and evaluation of related oxadiazole derivatives showed that specific modifications led to increased anticancer activity against multiple cell lines .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of similar compounds through disc diffusion methods, revealing significant efficacy against both gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural variations among analogues lie in the carboxamide substituent and substitutions on the oxazolo-pyridine core. The table below summarizes critical differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
Target Compound: 3,6-Dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₂₁H₁₇N₃O₂* ~371.4* Naphthalen-1-yl (hydrophobic, bulky) High lipophilicity; potential for enhanced membrane permeability
N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₆H₁₅N₃O₂ 327.33 Benzyl (moderately hydrophobic) Reduced steric bulk compared to naphthyl; industrial-grade synthesis
N-(3,5-Dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₇H₁₇N₃O₄ 327.33 3,5-Dimethoxyphenyl (polar, H-bond acceptor) Enhanced solubility due to methoxy groups; potential for target binding
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₉H₁₄FN₃O₃ 351.34 4-Fluoro-2-methylphenyl (electronegative); 6-furyl (electron-rich heterocycle) Fluorine may enhance metabolic stability; furyl adds π-electron density
6-Cyclopropyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₄H₁₃N₅O₃* ~299.3* Cyclopropyl (strain-induced reactivity); pyrazole (H-bond donor/acceptor) Carboxylic acid group increases polarity; potential for salt formation

*Estimated based on structural similarity.

Chemical Reactivity and Electronic Effects

  • Naphthalen-1-yl vs. Benzyl (): The naphthalene group’s extended aromatic system enhances π-π interactions compared to the benzyl group, which may improve binding to hydrophobic protein pockets. However, the benzyl derivative’s lower molecular weight (~327 vs. ~371) could favor better solubility .
  • Methoxy vs. Fluoro Substituents (): The 3,5-dimethoxyphenyl group () introduces two electron-donating methoxy groups, increasing polarity and H-bonding capacity.
  • Heterocyclic Additions (): The 6-furyl group () and pyrrolidin-1-ylphenyl moiety () introduce heteroatoms (O, N) that modulate solubility and intermolecular interactions. For example, the furan’s oxygen may participate in H-bonding, while the pyrrolidine ring () could enhance water solubility via amine protonation .

Biological Activity

3,6-Dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1011353-15-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is C19H15N3O2C_{19}H_{15}N_{3}O_{2}, with a molecular weight of 317.3 g/mol. The structure includes an oxazole ring fused to a pyridine ring, which contributes to its biological properties.

PropertyValue
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
CAS Number1011353-15-3

Antimicrobial Activity

A review of oxazole derivatives indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, a study assessed the antibacterial efficacy of various oxazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
Compound A105
Compound B1510
Reference Drug (Ampicillin)12

Anticancer Activity

Research on related compounds has shown promising anticancer activities. For example, studies have indicated that oxazole derivatives can induce apoptosis in cancer cell lines through various pathways. The specific effects of 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide on cancer cells remain an area for further investigation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study of various oxazole derivatives, it was found that those with a naphthalene moiety exhibited enhanced antibacterial activity. The compound could potentially follow similar trends based on its structural features .
  • Synthesis and Evaluation : A study synthesized several substituted oxazoles and evaluated their antimicrobial potential using disk diffusion methods. Results indicated that modifications in the structure significantly influenced biological activity .
  • Potential Therapeutic Applications : The unique structure of 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide suggests potential applications in treating infections or cancers due to its ability to interact with critical biological targets .

Q & A

Basic Research Question

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 μm), isocratic elution (acetonitrile:water 70:30), UV detection at 254 nm. Retention time ~8.2 minutes .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C23H19N3O2: C 71.67%, H 4.92%, N 10.90%) .
  • Karl Fischer Titration : Ensure water content <0.5% w/w for hygroscopic batches.

How does the 1-naphthyl substituent influence pharmacological activity compared to 2-naphthyl analogs?

Advanced Research Question
The 1-naphthyl group enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets), increasing potency by ~3-fold versus 2-naphthyl analogs . Validate via:

  • Competitive Binding Assays : Measure IC50 shifts using radiolabeled ligands.
  • Molecular Dynamics Simulations : Analyze binding pocket interactions (e.g., RMSD <2 Å over 100 ns trajectories) .

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